Vincoline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

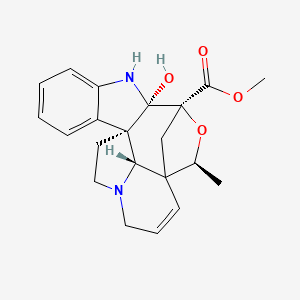

Structure

3D Structure

Properties

CAS No. |

11034-66-5 |

|---|---|

Molecular Formula |

CoH4O4P2 |

Origin of Product |

United States |

Foundational & Exploratory

The Mechanism of Action of Vindoline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vindoline, a monoterpenoid indole alkaloid derived from Catharanthus roseus, holds a unique position in pharmacology. Primarily recognized as an indispensable precursor to the potent dimeric anticancer agents, vinblastine and vincristine, its mechanism of action is multifaceted. While its intrinsic biological activities are modest compared to its famous derivatives, recent research has unveiled distinct pharmacological effects, including anti-inflammatory and antidiabetic properties. This technical guide provides an in-depth exploration of Vindoline's core mechanisms, detailing its pivotal role in the biosynthesis of vinca alkaloids, the subsequent action of these dimers on microtubule dynamics, and the intrinsic signaling pathways modulated by Vindoline itself. The content herein synthesizes quantitative data, detailed experimental protocols, and visual pathway diagrams to offer a comprehensive resource for the scientific community.

Primary Mechanism: Precursor in Vinca Alkaloid Biosynthesis

The most significant function of Vindoline is its role as a key building block in the formation of the bisindole alkaloids, vinblastine and vincristine. These dimeric compounds are the result of an enzymatic coupling between Vindoline and another monomeric precursor, Catharanthine.[1][2][3]

This coupling is a critical rate-limiting step in the overall biosynthesis of the active anticancer agents.[2] The reaction is catalyzed by a peroxidase, such as CrPrx1, which activates Catharanthine.[2][4] The activated Catharanthine then undergoes a nucleophilic attack by Vindoline, forming an iminium intermediate. This is subsequently reduced to create α-3',4'-anhydrovinblastine (AVLB), the direct precursor to vinblastine.[2][5][6] Chemical synthesis mimicking this natural process can achieve high yields of the coupled products.[6][7]

Quantitative Data on Biomimetic Coupling

The efficiency of coupling Vindoline with Catharanthine has been optimized in synthetic protocols, providing insight into the reaction's potential yield.

| Product | Yield (%) | Diastereomeric Ratio (Vinblastine:Leurosidine) | Reference |

| Vinblastine | 43% | ~2:1 | [7] |

| Leurosidine | 23% | ~2:1 | [7] |

| Total Coupled Products | >80% | N/A | [8] |

Mechanism of Action of Dimeric Products: Microtubule Disruption

While Vindoline itself has weak activity, the dimeric alkaloids it helps form—vinblastine and vincristine—are potent antimitotic agents.[1][9] Their mechanism of action is the disruption of microtubule dynamics, a critical process for cell division.

These vinca alkaloids bind to β-tubulin at the positive (+) end of microtubules, preventing the polymerization of tubulin dimers into microtubules.[9] This action leads to the depolymerization of existing microtubules, disruption of the mitotic spindle, and ultimately, cell cycle arrest in the M phase, triggering apoptosis.[1][3]

Comparative Cytotoxicity Data

The profound difference in cytotoxic potential between Vindoline and its dimeric derivatives is evident from their half-maximal inhibitory concentration (IC50) values against various cancer cell lines.

| Compound | Cell Line | Cancer Type | IC50 (nM) | Reference |

| Vindoline | Various | N/A | Negligible Activity | [10] |

| Vinblastine | L1210 | Mouse Leukemia | 4.0 | [5] |

| HCT116 | Colon Carcinoma | 6.8 | [2] | |

| HeLa | Cervical Cancer | 2.6 | [5] | |

| HL-60 | Human Leukemia | 5.3 | [5] | |

| Vincristine | L1210 | Mouse Leukemia | 4.4 | [5] |

| HCT116 | Colon Carcinoma | 7.0 | [2] | |

| HeLa | Cervical Cancer | 1.4 | [5] | |

| HL-60 | Human Leukemia | 4.1 | [5] |

Intrinsic Biological Activities of Vindoline

Beyond its role as a precursor, Vindoline exhibits direct biological effects, primarily related to anti-inflammatory and antidiabetic activities.

Anti-inflammatory Mechanism

Vindoline has been shown to exert anti-inflammatory effects by suppressing key signaling pathways that mediate inflammatory responses.[11] Specifically, it inhibits the phosphorylation of p65 (a subunit of NF-κB) and Extracellular signal-regulated kinase (ERK).[10] By blocking these pathways, Vindoline can reduce the expression of pro-inflammatory mediators.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Enhancement of Vindoline and Catharanthine Accumulation, Antioxidant Enzymes Activities, and Gene Expression Levels in Catharanthus roseus Leaves by Chitooligosaccharides Elicitation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Direct Coupling of Catharanthine and Vindoline to Provide Vinblastine: Total Synthesis of (+)- and ent-(−)-Vinblastine - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. aacrjournals.org [aacrjournals.org]

Vindoline's Role in Insulin Secretion Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vindoline, a principal monomeric indole alkaloid from Catharanthus roseus, has emerged as a significant compound of interest in diabetes research. Preclinical evidence robustly supports its multifaceted role in improving glucose homeostasis. This technical guide provides a comprehensive analysis of vindoline's mechanisms of action, with a primary focus on its direct effects on pancreatic β-cell function and the enhancement of insulin signaling pathways. Quantitative data from key studies are summarized, detailed experimental protocols are provided, and the core signaling cascades are visually represented to facilitate a deeper understanding for researchers and professionals in the field of diabetes drug discovery and development.

Core Mechanisms of Action

Vindoline exerts its anti-diabetic effects through a synergistic combination of mechanisms that address key pathophysiological defects in diabetes. These can be broadly categorized as:

-

Stimulation of Insulin Secretion: Vindoline directly acts on pancreatic β-cells to potentiate glucose-stimulated insulin secretion (GSIS).[1][2]

-

Enhancement of Insulin Sensitivity: It improves the response of peripheral tissues, such as skeletal muscle and adipose tissue, to insulin.[1][3][4]

-

Antioxidant and Anti-inflammatory Effects: Vindoline mitigates oxidative stress and inflammation, which are known contributors to insulin resistance and β-cell dysfunction.[1][4]

This guide will primarily focus on the first two mechanisms, detailing the molecular pathways involved.

Stimulation of Insulin Secretion from Pancreatic β-Cells

A primary mechanism by which vindoline enhances insulin release is through the modulation of ion channel activity in pancreatic β-cells.

Inhibition of the Kv2.1 Potassium Channel

The pivotal event in vindoline-mediated insulin secretion is the inhibition of the voltage-gated potassium channel Kv2.1.[1][2][5] This inhibition reduces the outward potassium current, leading to the depolarization of the β-cell membrane.[1][2][6] Membrane depolarization, in turn, activates voltage-dependent calcium channels (VDCCs).[1][7] The subsequent influx of extracellular calcium ions into the cytoplasm acts as the trigger for the exocytosis of insulin-containing granules.[1][8][9] Some studies suggest a mechanism of action for vindoline that is similar to that of sulfonylureas, which also promote insulin secretion in response to glucose levels.[1][6]

Vindoline's mechanism of stimulating insulin secretion.

Enhancement of Insulin Signaling in Peripheral Tissues

Vindoline also improves insulin sensitivity in peripheral tissues, such as skeletal muscle and adipose tissue, by modulating the insulin signaling pathway.[1][3][4] This action enhances glucose uptake from the bloodstream.

Activation of the IRS-1/PI3K/Akt Pathway

Studies have demonstrated that vindoline activates key components of the insulin signaling cascade.[3][5] This involves the phosphorylation of Insulin Receptor Substrate 1 (IRS-1), which in turn activates Phosphoinositide 3-kinase (PI3K).[5][10] The activation of PI3K leads to the phosphorylation and activation of Protein Kinase B (Akt).[5][10] Activated Akt then phosphorylates downstream targets, culminating in the translocation of Glucose Transporter Type 4 (GLUT4) vesicles to the plasma membrane.[1][5][11] This increased presence of GLUT4 on the cell surface facilitates the uptake of glucose into the cells.[1][3]

Vindoline's role in the insulin signaling pathway.

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies on vindoline.

| Parameter | Value | Cell/Animal Model | Reference |

| EC50 for GSIS | 50 µM | MIN6 insulinoma cells | [2][6] |

| In Vivo Dosage | 20 mg/kg | db/db mice and STZ/HFD-induced diabetic rats | [2][3] |

| In Vitro Experimental Conditions | Concentration of Vindoline | Cell Line | Observed Effect | Reference |

| Glucose Uptake Assay | 12.5 and 25 µg/mL | 3T3-L1 adipocytes and L6 myotubes | Enhanced glucose consumption/uptake | [1][12] |

| In Vivo Study Outcomes | Treatment | Animal Model | Key Findings | Reference |

| Glucose Homeostasis | Vindoline (20 mg/kg daily for 4 weeks) | db/db mice and STZ/HFD-induced diabetic rats | Increased plasma insulin, protected pancreatic β-cells, decreased fasting blood glucose and HbA1c, improved oral glucose tolerance, and reduced plasma triglycerides. | [2][6] |

Experimental Protocols

Detailed methodologies for the key experiments cited in the literature are provided below.

In Vitro Glucose-Stimulated Insulin Secretion (GSIS) Assay

-

Cell Lines: MIN6 insulinoma cells or primary pancreatic islets are commonly used.[2]

-

Cell Culture: Cells are cultured in appropriate media until they reach approximately 80% confluency.[5]

-

Pre-incubation: Cells are washed twice with a glucose-free Krebs-Ringer Bicarbonate Buffer (KRBH). They are then pre-incubated for 1 hour at 37°C in KRBH supplemented with a low glucose concentration (e.g., 1 mM).[5]

-

Stimulation: The pre-incubation medium is removed, and cells are washed again. Subsequently, they are incubated for 1 hour in KRBH containing:

-

Basal glucose (e.g., 1 mM)

-

Stimulatory glucose (e.g., 20 mM)

-

Stimulatory glucose with varying concentrations of vindoline.[5]

-

-

Insulin Measurement: The supernatant is collected, centrifuged to remove cellular debris, and the insulin concentration is measured using a mouse insulin ELISA kit.[2][5]

Workflow for the in vitro GSIS assay.

In Vivo Diabetic Animal Studies

-

Animal Models: Genetically diabetic models like db/db mice or diet-induced models such as high-fat diet (HFD) combined with a low dose of streptozotocin (STZ) in rats are utilized.[2][3]

-

Treatment: Vindoline (e.g., 20 mg/kg body weight) or a vehicle control is administered daily via oral gavage for a period of 4 to 6 weeks.[1][3]

-

Monitoring: Fasting blood glucose levels and body weight are monitored weekly.[3]

-

Oral Glucose Tolerance Test (OGTT): At the end of the treatment period, an OGTT is performed. After an overnight fast, a baseline blood sample is taken, followed by an oral glucose load (e.g., 2 g/kg). Blood samples are then collected at various time points (e.g., 30, 60, 90, and 120 minutes) to measure glucose levels.[1][3]

In Vitro Glucose Uptake Assay

-

Cell Lines: 3T3-L1 preadipocytes differentiated into mature adipocytes, or L6 myoblasts differentiated into myotubes are used.[1]

-

Induction of Insulin Resistance: Insulin resistance can be induced by treating differentiated adipocytes with dexamethasone or culturing myotubes in a high-glucose medium.[1][4]

-

Vindoline Treatment: The insulin-resistant cells are treated with varying concentrations of vindoline (e.g., 12.5 and 25 µg/mL) for 24 hours.[1][12]

-

Glucose Uptake Measurement: Glucose uptake is measured using a fluorescent glucose analog, such as 2-NBDG. Cells are incubated with 2-NBDG, washed, and the fluorescence is measured using a plate reader.[3]

Western Blot Analysis of Insulin Signaling Proteins

-

Sample Preparation: Cells or tissues are lysed in a buffer containing protease and phosphatase inhibitors. The protein concentration of the lysates is determined.[1]

-

Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF or nitrocellulose membrane.[1]

-

Immunoblotting: The membrane is blocked to prevent non-specific antibody binding. It is then incubated with primary antibodies specific for the phosphorylated and total forms of key signaling proteins (e.g., IRS-1, PI3K, Akt, and GLUT4).[1]

-

Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and quantified by densitometry.[1]

Conclusion

Vindoline presents a compelling profile as a potential anti-diabetic agent with a multi-pronged mechanism of action.[1] Its ability to concurrently enhance insulin secretion, improve insulin sensitivity, and combat oxidative stress and inflammation addresses several key pathophysiological defects in diabetes.[1] The quantitative data and experimental protocols summarized in this guide provide a solid foundation for further research and development of vindoline and its analogs as novel therapeutics for the management of diabetes mellitus. Further studies are warranted to translate these promising preclinical findings into clinical applications.[1]

References

- 1. benchchem.com [benchchem.com]

- 2. Natural product vindoline stimulates insulin secretion and efficiently ameliorates glucose homeostasis in diabetic murine models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. taylorandfrancis.com [taylorandfrancis.com]

- 8. Localized calcium influx in pancreatic beta-cells: its significance for Ca2+-dependent insulin secretion from the islets of Langerhans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Potentiation of Calcium Influx and Insulin Secretion in Pancreatic Beta Cell by the Specific TREK-1 Blocker Spadin - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Vindoline is a key component of Catharanthus roseus leaf juice extract prepared through an Ayurveda-based method for ameliorating insulin-resistant type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

The Biosynthesis of Vindoline in Catharanthus roseus: A Technical Guide for Researchers and Drug Development Professionals

Introduction

Catharanthus roseus, the Madagascar periwinkle, is a plant of profound medicinal significance as the sole natural source of the potent anticancer terpenoid indole alkaloids (TIAs), vinblastine and vincristine. The biosynthesis of these dimeric alkaloids is a complex process, relying on the convergence of two monomeric precursors: catharanthine and vindoline. This technical guide provides an in-depth exploration of the intricate seven-step enzymatic pathway responsible for the synthesis of vindoline, a highly decorated Aspidosperma-type alkaloid. The guide is intended for researchers, scientists, and drug development professionals engaged in natural product synthesis, metabolic engineering, and pharmaceutical production.

The biosynthesis of vindoline from its precursor, tabersonine, is a testament to the sophisticated and highly regulated nature of plant secondary metabolism. This pathway is predominantly active in the leaf tissues of C. roseus and involves a series of enzymatic reactions including hydroxylations, methylations, an epoxidation and subsequent reduction, N-methylation, and a final acetylation, all occurring in a coordinated and compartmentalized manner.[1]

The Seven-Step Vindoline Biosynthetic Pathway

The conversion of tabersonine to vindoline is a sequential enzymatic cascade that has been extensively studied and elucidated.[1][2][3] The seven key enzymes orchestrating this transformation are:

-

Tabersonine 16-hydroxylase (T16H)

-

16-hydroxytabersonine O-methyltransferase (16OMT)

-

Tabersonine 3-oxygenase (T3O)

-

Tabersonine 3-reductase (T3R)

-

3-hydroxy-16-methoxy-2,3-dihydrotabersonine N-methyltransferase (NMT)

-

Desacetoxyvindoline 4-hydroxylase (D4H)

-

Deacetylvindoline 4-O-acetyltransferase (DAT)

The pathway proceeds through a series of stable intermediates, ultimately leading to the formation of vindoline. The overall transformation is depicted in the signaling pathway diagram below.

Quantitative Data on Vindoline Biosynthesis Enzymes

The enzymes of the vindoline pathway have been characterized to varying extents. The following table summarizes the available quantitative data for these enzymes. It is important to note that kinetic parameters for all enzymes are not fully available in the literature.[1]

| Enzyme | Abbreviation | Substrate(s) | Product(s) | Cofactor(s) | Optimal pH | Km | Vmax |

| Tabersonine 16-hydroxylase | T16H | Tabersonine, O2, NADPH | 16-Hydroxytabersonine, H2O, NADP+ | Heme | ~7.5 | N/A | N/A |

| 16-hydroxytabersonine O-methyltransferase | 16OMT | 16-Hydroxytabersonine, S-adenosyl methionine | 16-Methoxytabersonine, S-adenosyl homocysteine | - | ~8.0 | N/A | N/A |

| Tabersonine 3-oxygenase | T3O | 16-Methoxytabersonine, O2, NADPH | 16-Methoxytabersonine 2,3-epoxide, H2O, NADP+ | Heme | N/A | N/A | N/A |

| Tabersonine 3-reductase | T3R | 16-Methoxytabersonine 2,3-epoxide, NADPH | 3-Hydroxy-16-methoxy-2,3-dihydrotabersonine, NADP+ | - | N/A | N/A | N/A |

| 3-hydroxy-16-methoxy-2,3-dihydrotabersonine N-methyltransferase | NMT | 3-Hydroxy-16-methoxy-2,3-dihydrotabersonine, S-adenosyl methionine | Desacetoxyvindoline, S-adenosyl homocysteine | - | N/A | N/A | N/A |

| Desacetoxyvindoline 4-hydroxylase | D4H | Desacetoxyvindoline, 2-oxoglutarate, O2 | Deacetylvindoline, succinate, CO2 | Fe(II), Ascorbate | ~7.0 | 4.5 µM (for desacetoxyvindoline) | N/A |

| Deacetylvindoline 4-O-acetyltransferase | DAT | Deacetylvindoline, Acetyl-CoA | Vindoline, CoA | - | ~8.0 | 6.3 µM (for deacetylvindoline) | N/A |

Regulation of Vindoline Biosynthesis

The biosynthesis of vindoline is a highly regulated process, influenced by developmental cues and environmental factors, most notably light.[1] Light is a major factor inducing the expression of several vindoline pathway genes.[2] The expression of T16H2, T3O, T3R, D4H, and DAT is significantly induced by light.[2] This regulation is mediated by a complex interplay of transcription factors. Elicitors, such as chitooligosaccharides, have also been shown to up-regulate the expression of key genes in the vindoline pathway, leading to increased accumulation of vindoline.[4]

Experimental Protocols

Protocol 1: Gene Expression Analysis by qRT-PCR

This protocol outlines a general method for analyzing the relative expression of vindoline pathway genes in C. roseus leaves in response to an elicitor (e.g., chitooligosaccharides).[1][4]

1. Plant Material and Treatment:

-

Grow C. roseus plants under controlled conditions (e.g., 16h light/8h dark photoperiod, 25°C).

-

Apply the elicitor treatment (e.g., foliar spray with 0.1 µg/mL chitooligosaccharides) to a set of plants.[4] Use a control group sprayed with water.

-

Harvest young leaves at specified time points after treatment, immediately freeze them in liquid nitrogen, and store at -80°C.

2. RNA Extraction and cDNA Synthesis:

-

Extract total RNA from the frozen leaf tissue using a suitable kit or protocol.

-

Assess RNA quality and quantity using a spectrophotometer and agarose gel electrophoresis.

-

Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcription kit with oligo(dT) primers.

3. Quantitative Real-Time PCR (qRT-PCR):

-

Design gene-specific primers for the target vindoline pathway genes (T16H, D4H, DAT, etc.) and a reference gene (e.g., Actin or RSP9).

-

Perform the qRT-PCR using a real-time PCR system with a thermal cycling program, typically:

-

Initial denaturation (e.g., 95°C for 5 min).

-

40 cycles of:

-

Denaturation (e.g., 95°C for 15 s).

-

Annealing/Extension (e.g., 60°C for 1 min).

-

-

-

Include a melt curve analysis to verify the specificity of the amplified products.

4. Data Analysis:

-

Calculate the relative gene expression using the 2^-ΔΔCt method, normalizing the expression of the target genes to the reference gene.

Protocol 2: Enzyme Activity Assay for Deacetylvindoline 4-O-acetyltransferase (DAT)

This protocol describes a method to measure the activity of DAT, which catalyzes the final step in vindoline biosynthesis.[1]

1. Enzyme Extraction:

-

Homogenize fresh or frozen young C. roseus leaves in an ice-cold extraction buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 10 mM β-mercaptoethanol, 1 mM EDTA, and protease inhibitors).

-

Centrifuge the homogenate at high speed (e.g., 15,000 x g) at 4°C for 20 minutes.

-

Use the resulting supernatant as the crude enzyme extract. Determine the protein concentration of the extract using a standard method (e.g., Bradford assay).

2. Enzyme Assay:

-

The reaction mixture should contain:

-

Crude enzyme extract.

-

Deacetylvindoline (substrate).

-

[1-14C]-Acetyl-CoA (radiolabeled co-substrate).

-

Reaction buffer (e.g., 50 mM Tris-HCl, pH 8.0).

-

-

Incubate the reaction mixture at a specific temperature (e.g., 30°C) for a defined period (e.g., 30 minutes).

-

Stop the reaction by adding a quenching solution (e.g., saturated sodium bicarbonate).

3. Product Extraction and Quantification:

-

Extract the product, radiolabeled vindoline, from the reaction mixture using an organic solvent (e.g., ethyl acetate).

-

Separate the product from the unreacted substrates using thin-layer chromatography (TLC).

-

Visualize the vindoline spot under UV light and scrape the corresponding silica gel into a scintillation vial.

4. Calculation of Enzyme Activity:

-

Quantify the radioactivity of the vindoline spot.

-

Calculate the amount of product formed based on the specific activity of the [14C]-Acetyl-CoA.

-

Express the enzyme activity in units such as pmol of product formed per minute per mg of protein (pmol min-1 mg-1).

Conclusion

The vindoline biosynthesis pathway in Catharanthus roseus is a testament to the complexity of plant specialized metabolism. Significant strides have been made in elucidating the enzymatic steps, identifying key regulatory factors, and leveraging this knowledge for metabolic engineering.[1] The detailed understanding of this pathway, from the genetic to the biochemical level, provides a robust foundation for the development of strategies to enhance the production of vindoline and, consequently, the life-saving anticancer drugs, vinblastine and vincristine. Further research into the intricate regulatory networks and the spatial and temporal organization of this pathway will undoubtedly unlock new opportunities for optimizing the production of these invaluable natural products.

References

VINDOLINE: A Technical Guide to its Discovery, Properties, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vindoline, a monoterpenoid indole alkaloid derived from the Madagascar periwinkle, Catharanthus roseus, has long been recognized as a crucial precursor in the synthesis of the potent anticancer agents, vinblastine and vincristine. However, emerging research has unveiled the multifaceted biological activities of vindoline itself, positioning it as a molecule of significant interest for therapeutic development. This technical guide provides a comprehensive overview of the discovery, history, and scientific milestones of vindoline, with a focus on its physicochemical properties, isolation and synthesis, and its diverse pharmacological effects, including its anticancer, antidiabetic, and neuroprotective potential. Detailed experimental protocols and visual representations of key pathways and workflows are presented to facilitate further research and drug development efforts.

Discovery and History

The journey of vindoline is intrinsically linked to the study of Catharanthus roseus, a plant with a rich history in traditional medicine for treating various ailments, including diabetes.[1] In the 1950s, scientific investigation into the plant's purported hypoglycemic properties led to the serendipitous discovery of its potent cytotoxic effects.[1][2] This culminated in the isolation of the dimeric alkaloids, vinblastine and vincristine, which would become cornerstone chemotherapeutic agents.[2]

Further research into the biosynthesis of these complex molecules identified vindoline as a key, and abundant, monomeric precursor within the plant.[3] While initially overshadowed by its dimeric derivatives, the intricate structure of vindoline and its essential role in the formation of vinblastine and vincristine spurred significant interest in its own chemistry and biological activity.

Physicochemical Properties

Vindoline is a structurally complex alkaloid with a pentacyclic framework. Its detailed physicochemical properties are summarized in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₂₅H₃₂N₂O₆ | [3][4] |

| Molecular Weight | 456.5 g/mol | [4] |

| Melting Point | 154-155 °C (crystals); 164-165 °C (needles) | [3] |

| Specific Rotation [α]D | -18° (c, chloroform); +42° (c, chloroform) | [3] |

| UV max (Ethanol) | 212, 250, 304 nm | [3][5] |

| ¹H NMR (CDCl₃) | δ 6.89 (d, J=8.2 Hz, H-9), 6.29 (dd, J=8.5, 2.3 Hz, H-10), 6.07 (d, J=2.2 Hz, H-12), 5.85 (ddd, J=10.2, 4.9, 1.7 Hz, H-14), 3.79 (s, 11-OCH₃), 3.78 (s, 22-OCH₃), 0.49 (t, J=7.4 Hz, H-18) | [6][7] |

| Mass Spectrometry | [M+H]⁺ at m/z 457 | [8] |

Isolation and Purification

Vindoline is typically extracted from the aerial parts (leaves, stems, and flowers) of Catharanthus roseus.[9] Several methods have been developed for its isolation and purification, with the choice of method often depending on the desired scale and purity.

Experimental Protocols

3.1.1. Hot Ethanolic Extraction and Preparative TLC

This method is suitable for laboratory-scale isolation.

-

Extraction:

-

Air-dry and powder the aerial parts of C. roseus.

-

Macerate the powdered plant material in 95% ethanol at 55°C overnight, or until the plant material becomes colorless.[10]

-

Filter the extract and concentrate it under reduced pressure to obtain a crude extract.

-

-

Phytochemical Screening (Optional):

-

Perform preliminary phytochemical tests on the crude extract to confirm the presence of alkaloids (e.g., Dragendorff's test).[11]

-

-

Purification by Preparative Thin-Layer Chromatography (pTLC):

-

Dissolve the crude extract in a minimal amount of ethanol.

-

Apply the dissolved extract as a band onto a preparative silica gel TLC plate.

-

Develop the plate in a chromatographic chamber saturated with a mobile phase of petroleum ether, ethyl acetate, acetone, and ethanol (e.g., in a 70:20:10:1 v/v ratio).[11]

-

After development, visualize the bands under UV light and identify the band corresponding to vindoline by comparing its Rf value with a standard.

-

Scrape the silica gel containing the vindoline band and elute the compound with a suitable solvent (e.g., ethanol or chloroform).

-

Filter and evaporate the solvent to obtain purified vindoline.[11]

-

-

Purity Analysis:

3.1.2. Aqueous Acidic Extraction

This classical method leverages the basic nature of alkaloids.

-

Extraction:

-

Purification:

-

Filter the acidic extract and wash it with a nonpolar solvent like petroleum ether to remove chlorophyll and other lipophilic impurities.[12]

-

Basify the aqueous phase to a pH of approximately 5.9 with ammonium hydroxide (NH₄OH).[12]

-

Extract the liberated alkaloids into an organic solvent such as dichloromethane or ethyl acetate.

-

Combine the organic phases and evaporate the solvent under reduced pressure to yield the crude alkaloid mixture containing vindoline.[12]

-

Further purification can be achieved using chromatographic techniques like column chromatography or preparative HPLC.

-

Total Synthesis

The complex structure of vindoline has made it a challenging target for total synthesis. Several synthetic routes have been developed, with the Boger synthesis being a notable example due to its conciseness.

Boger's Total Synthesis of (-)-Vindoline (Conceptual Workflow)

Boger's approach features a key intramolecular [4+2]/[3+2] cycloaddition cascade of a 1,3,4-oxadiazole to construct the pentacyclic core of vindoline in a single step.[14][15]

Caption: Conceptual workflow of Boger's total synthesis of (-)-Vindoline.

Biological Activities and Signaling Pathways

Vindoline exhibits a range of biological activities, including anticancer, antidiabetic, and neuroprotective effects.

Anticancer Activity

While vindoline's direct cytotoxic activity is modest compared to vinblastine and vincristine, it serves as a crucial component for their interaction with tubulin.[8] The primary mechanism of action of Vinca alkaloids is the disruption of microtubule dynamics, leading to mitotic arrest and apoptosis.[8] Vindoline itself has a weak inhibitory effect on tubulin self-assembly.[16] However, in the context of vinblastine, the vindoline moiety acts as an anchor, while the catharanthine portion is responsible for the primary interaction that disrupts microtubule formation.[2][16]

Caption: Role of the Vindoline moiety in the anticancer mechanism of Vinca alkaloids.

Antidiabetic Activity

Vindoline has demonstrated significant potential as an antidiabetic agent.[11] Its primary mechanisms of action include:

-

Enhancement of Insulin Secretion: Vindoline enhances glucose-stimulated insulin secretion (GSIS) from pancreatic β-cells by acting as an inhibitor of the Kv2.1 potassium channel.[11] Inhibition of this channel leads to membrane depolarization, calcium influx, and subsequent insulin release.

-

Improvement of Glucose Homeostasis: In vivo studies have shown that vindoline treatment can reduce fasting blood glucose and glycated hemoglobin (HbA1c) levels, and improve glucose tolerance in diabetic animal models.[11]

Caption: Vindoline's mechanism for enhancing insulin secretion.

Neuroprotective Activity

While the specific neuroprotective mechanisms of vindoline are still under investigation, phytochemicals, in general, are known to exert neuroprotective effects through various signaling pathways. These include the activation of antioxidant pathways like Nrf2/HO-1 and the modulation of inflammatory and apoptotic pathways.[[“]] Given that vindoline has been shown to alleviate apoptosis and inhibit inflammatory markers like p-p65 and p-ERK, it is plausible that its neuroprotective effects are mediated through similar pathways.[18]

Experimental Workflows for Biological Assays

Anticancer Activity Assessment

A typical workflow to evaluate the anticancer properties of vindoline involves cell viability assays and apoptosis detection.

Caption: Workflow for assessing the anticancer effects of Vindoline.

Antidiabetic Activity Assessment (In Vivo)

Evaluating the in vivo antidiabetic effects of vindoline typically involves the use of diabetic animal models.

Caption: Workflow for in vivo assessment of Vindoline's antidiabetic activity.

Conclusion

Vindoline, once primarily regarded as a biosynthetic precursor, is now emerging as a promising therapeutic agent in its own right. Its diverse biological activities, particularly its antidiabetic and potential neuroprotective properties, warrant further investigation. The detailed methodologies and conceptual frameworks presented in this guide are intended to serve as a valuable resource for researchers and drug development professionals, fostering continued exploration of vindoline's therapeutic potential and the development of novel drugs based on its unique chemical scaffold.

References

- 1. researchgate.net [researchgate.net]

- 2. Mechanism of interaction of vinca alkaloids with tubulin: catharanthine and vindoline. | Semantic Scholar [semanticscholar.org]

- 3. researchgate.net [researchgate.net]

- 4. Vindoline | C25H32N2O6 | CID 260535 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. caymanchem.com [caymanchem.com]

- 6. Metabolic Discrimination of Catharanthus roseus Leaves Infected by Phytoplasma Using 1H-NMR Spectroscopy and Multivariate Data Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

- 9. Isolation, purification and characterization of vindoline from Catharanthus roseus [ijsra.net]

- 10. researchgate.net [researchgate.net]

- 11. Natural product vindoline stimulates insulin secretion and efficiently ameliorates glucose homeostasis in diabetic murine models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. Isolation and Characterization of Antineoplastic Alkaloids from Catharanthus Roseus L. Don. Cultivated in Egypt - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Total Synthesis of (−)- and ent-(+)-Vindoline and Related Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 15. The Boger Synthesis of (-)-Vindoline [organic-chemistry.org]

- 16. Mechanism of interaction of vinca alkaloids with tubulin: catharanthine and vindoline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. consensus.app [consensus.app]

- 18. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Natural Sources and Isolation of Vindoline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural sources of the pharmaceutically significant monomeric terpenoid indole alkaloid, vindoline. It details the primary plant source, localization within the plant, and various methods for its extraction and purification, complete with quantitative data and detailed experimental protocols. This document is intended to serve as a valuable resource for researchers and professionals involved in natural product chemistry, pharmacology, and drug development.

Natural Sources of Vindoline

The exclusive and most abundant natural source of vindoline is the Madagascar periwinkle, Catharanthus roseus (L.) G. Don, a flowering plant belonging to the Apocynaceae family.[1][2][3] While the entire plant produces a diverse array of over 130 alkaloids, vindoline is predominantly accumulated in the leaves.[1][4] It can also be found in other aerial parts, including stems and flowers, and has been detected in the roots.[5][6][7]

Within the leaf tissue, vindoline is localized within the leaf cells. This creates a spatial separation from its coupling partner, catharanthine, which accumulates in the waxy exudates on the leaf surface.[1] The concentration of vindoline can vary between different morphotypes of C. roseus, which are distinguished by characteristics such as flower color.[8]

Quantitative Analysis of Vindoline Content

The yield of vindoline is highly dependent on the plant material, its pre-treatment, and the extraction method employed. The following tables summarize quantitative data from various studies.

Table 1: Vindoline Content in Catharanthus roseus Leaves

| Plant Material/Condition | Vindoline Content (mg/g Dry Weight) | Reference |

| Purple Morphotype | 0.3 | [8] |

| Pink Morphotype | 0.2 | [8] |

| White Morphotype | 0.004 | [8] |

| Control (untreated) | ~1.17 | [9] |

| Elicitation with 0.1 µg/mL 3 kDa Chitooligosaccharides | 1.88 | [9] |

| Negative-Pressure Cavitation Extraction | 0.5783 | [10] |

Table 2: Comparison of Vindoline Extraction Methods

| Extraction Method | Key Parameters | Vindoline Yield/Concentration | Reference |

| Negative-Pressure Cavitation Extraction (NPCE) | 80% ethanol, -0.075 MPa, 30 min, 3 cycles | 0.5783 mg/g DW | [10] |

| Supercritical Fluid Extraction (SFE) | 35°C, 300 bar, CO₂ | 58 wt% in extract | [11] |

| Hot Ethanolic Extraction | 55°C, overnight maceration | Increased yield compared to other methods | [5] |

| Aqueous Acidic Extraction | 0.1 M HCl, ultrasonic bath | Not specified | [12] |

| Maceration Extraction | Not specified | Lower yield than NPCE | [10] |

| Heating Reflux Extraction | Not specified | Lower yield than NPCE | [10] |

Experimental Protocols for Vindoline Isolation

Detailed methodologies for the extraction and purification of vindoline are crucial for reproducible and efficient isolation. Below are protocols for commonly employed techniques.

This method is a classical approach for the laboratory-scale isolation of vindoline.

I. Preparation of Plant Material:

-

Collect fresh aerial parts (leaves, stems, flowers) of Catharanthus roseus.

-

Wash the plant material thoroughly with distilled water to remove any debris.

-

Air-dry the plant material in the shade for several days until completely dry.

-

Grind the dried material into a fine powder using a mechanical grinder.

II. Hot Ethanolic Extraction:

-

Weigh a desired amount of the powdered plant material.

-

Place the powder in a flask and add ethanol to completely submerge the material.

-

Macerate the mixture overnight at 55°C until the sample turns colorless, which has been shown to increase the yield.[5]

-

Filter the extract through Whatman filter paper.

-

Concentrate the filtrate under reduced pressure to obtain the crude alkaloid extract.

III. Purification by Preparative Thin Layer Chromatography (pTLC):

-

Dissolve approximately 10 mg of the crude alkaloid extract in ethanol.

-

Apply the dissolved sample as a thin line onto a silica gel-coated preparative TLC plate.

-

Allow the sample to air dry.

-

Develop the TLC plate in a chromatographic chamber saturated with a mobile phase of petroleum ether, ethyl acetate, acetone, and ethanol (70:20:10:1 v/v/v/v).[6]

-

Once the solvent front has reached three-quarters of the plate, remove the plate and allow it to dry.

-

Visualize the separated bands under UV light.

-

Identify the band corresponding to vindoline based on its Rf value (approximately 0.40-0.42).[5]

-

Scrape the silica gel containing the vindoline band from the plate.

-

Elute the vindoline from the silica gel using a suitable solvent (e.g., ethanol or chloroform).

-

Filter the solution to remove the silica gel.

-

Concentrate the filtrate to obtain purified vindoline.

IV. Purity Analysis:

-

Dissolve a small amount of the purified vindoline in a suitable solvent.

-

Analyze the purity using High-Performance Liquid Chromatography (HPLC) and confirm the identity using Liquid Chromatography-Mass Spectrometry (LC-MS) and Fourier Transform-Infrared Spectroscopy (FT-IR).[5][6]

NPCE is a more advanced technique that enhances extraction efficiency.

I. Optimized NPCE Protocol: [10]

-

Grind dried C. roseus leaves to pass through a 60-mesh sieve.

-

Place 1 g of the powdered leaves into the extraction vessel.

-

Add 20 mL of 80% ethanol (solid to liquid ratio of 1:20).

-

Apply a negative pressure of -0.075 MPa for 30 minutes.

-

Repeat the extraction cycle three times for optimal yield.

-

Combine the extracts from the three cycles.

-

Filter the combined extract and concentrate it under vacuum to obtain the crude extract.

SFE is a green and tunable extraction method.

-

Dry and grind C. roseus leaves.

-

Pack the powdered leaf material into the extraction column of the SFE system.

-

Set the extraction parameters:

-

Temperature: 35-70°C

-

Pressure: 100-300 bar

-

-

Pump supercritical CO₂ through the extraction column. The use of a co-solvent like ethanol (3 wt%) can sometimes improve extraction yields.[11]

-

Run the extraction for several hours.

-

Collect the extract, which will contain a high concentration of vindoline, particularly at lower temperatures and higher pressures (e.g., 35°C and 300 bar).[11]

Visualized Workflows and Pathways

The following diagrams, generated using Graphviz, illustrate the key processes involved in vindoline biosynthesis and isolation.

Caption: The six-step enzymatic conversion of tabersonine to vindoline in C. roseus.

Caption: A generalized workflow for the isolation and purification of vindoline.

References

- 1. benchchem.com [benchchem.com]

- 2. Vindoline | C25H32N2O6 | CID 260535 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. taylorandfrancis.com [taylorandfrancis.com]

- 4. isca.me [isca.me]

- 5. researchgate.net [researchgate.net]

- 6. ijsra.net [ijsra.net]

- 7. m.cvbae.com [m.cvbae.com]

- 8. researchgate.net [researchgate.net]

- 9. Enhancement of Vindoline and Catharanthine Accumulation, Antioxidant Enzymes Activities, and Gene Expression Levels in Catharanthus roseus Leaves by Chitooligosaccharides Elicitation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Isolation of vindoline from Catharanthus roseus by supercritical fluid extraction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

The Pharmacological Profile of Vindoline: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vindoline, a principal monoterpenoid indole alkaloid isolated from Catharanthus roseus, has long been recognized as an indispensable precursor in the synthesis of the potent dimeric anticancer agents, vinblastine and vincristine. However, emerging research has illuminated a distinct and multifaceted pharmacological profile for vindoline itself. This technical guide provides an in-depth exploration of the pharmacological properties of vindoline, delineating its mechanisms of action across various biological systems, presenting a consolidated summary of quantitative data, and detailing the experimental protocols utilized in these investigations. This document aims to serve as a critical resource for researchers engaged in the discovery and development of novel therapeutic agents, offering a comprehensive overview of vindoline's potential beyond its role as a biosynthetic intermediate.

Core Pharmacological Activities

Vindoline exhibits a diverse range of biological activities, including anti-diabetic, anti-inflammatory, and bone-protective effects. While its intrinsic anti-cancer activity is weak compared to its dimeric derivatives, its modulation of key signaling pathways presents significant therapeutic interest.[1][2][3]

Anti-Diabetic Properties

Vindoline has demonstrated significant potential in the management of diabetes. Its primary mechanism in this context is the stimulation of glucose-stimulated insulin secretion (GSIS) from pancreatic β-cells.[4] This effect is mediated through the inhibition of the Kv2.1 potassium channel, leading to membrane depolarization and subsequent insulin release.[4] In vivo studies have corroborated these findings, showing that vindoline administration can improve glucose homeostasis in diabetic animal models.[4]

Anti-Inflammatory and Bone-Protective Effects

Vindoline exerts anti-inflammatory effects by targeting key mediators of the inflammatory cascade. In silico and in vitro studies suggest that vindoline can inhibit cyclooxygenase-2 (COX-2) and nuclear factor kappa B (NF-κB).[5] The inhibition of NF-κB signaling, along with the suppression of the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway, underpins its role in bone metabolism.[2] Specifically, vindoline has been shown to inhibit receptor activator of nuclear factor κB ligand (RANKL)-induced osteoclastogenesis, the process of bone resorption, thereby suggesting its potential in the treatment of osteolytic diseases.[1]

Interaction with Tubulin

Historically, the pharmacological interest in vindoline has been linked to its role as a constituent of vinblastine and vincristine, which are potent inhibitors of tubulin polymerization.[6] However, studies on vindoline alone have revealed that it has a very weak inhibitory effect on tubulin self-assembly.[6][7] Its role in the dimeric alkaloids is primarily considered to be that of an "anchor," facilitating the binding of the catharanthine moiety to tubulin.[6][7]

Quantitative Pharmacological Data

The following tables summarize the key quantitative data associated with the pharmacological effects of vindoline.

Table 1: In Vitro Pharmacological Activities of Vindoline

| Biological Target/Process | Assay System | Parameter | Value |

| Glucose-Stimulated Insulin Secretion (GSIS) | MIN6 Mouse Pancreatic Islet Cells | EC50 | 50.2 µM[1] |

| H+/K+-ATPase Activity | Isolated Rabbit Gastric Vesicles | IC50 | 846 µM[2] |

| Egg Albumin Denaturation (Anti-inflammatory) | In vitro protein denaturation assay | % Inhibition (at 250 µg/ml) | 78.26%[5] |

| RANKL-induced Osteoclast Formation | Bone Marrow Macrophages (BMMs) | Inhibition | Dose-dependent[1] |

| Tubulin Polymerization | Purified Tubulin | Effect | Marginally detectable[6][7] |

Table 2: In Vivo Pharmacological Activities of Vindoline

| Animal Model | Dosage and Administration | Key Findings |

| db/db mice and STZ/HFD-induced type 2 diabetic rats | 20-40 mg/kg; p.o.; 4 weeks | Significantly reduced fasting blood glucose, HbA1c, and plasma triglycerides.[1] |

| Ovariectomy-induced bone loss in mice | 5-10 mg/kg; i.p.; every 2 days; 6 weeks | Inhibited RANKL-induced osteoclastogenesis and prevented bone loss.[1] |

| Cisplatin-induced kidney injury in rats | 20 mg/kg; p.o.; 10 days | Reduced serum creatinine, urea, and BUN levels; alleviated oxidative stress and inflammation in renal tissue.[1] |

Table 3: Pharmacokinetic Parameters of Vindoline

| Species | Administration | Parameter | Value |

| Rat | Oral | Bioavailability | 5.4%[8] |

| Rat | Intravenous | Bioavailability | Not Applicable |

Signaling Pathways Modulated by Vindoline

Vindoline exerts its pharmacological effects through the modulation of several key intracellular signaling pathways.

NF-κB and MAPK/ERK Signaling in Osteoclastogenesis

Vindoline has been demonstrated to inhibit osteoclast formation and bone resorption by suppressing the NF-κB and MAPK/ERK signaling pathways.[2] Upon stimulation by RANKL, a cascade of intracellular events is initiated, leading to the differentiation and activation of osteoclasts. Vindoline intervenes in this process by inhibiting the phosphorylation of key signaling proteins, including p65 (a subunit of NF-κB) and ERK.[2]

Caption: Vindoline inhibits RANKL-induced NF-κB and MAPK/ERK signaling pathways.

Kv2.1 Inhibition and Insulin Secretion

Vindoline enhances glucose-stimulated insulin secretion by acting as an inhibitor of the Kv2.1 potassium channel in pancreatic β-cells.[4] Inhibition of this channel leads to membrane depolarization, activation of voltage-gated calcium channels, and subsequent exocytosis of insulin-containing granules.

References

- 1. Novel High-Fat Diet Formulation and Streptozotocin Treatment for Induction of Prediabetes and Type 2 Diabetes in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. he05.tci-thaijo.org [he05.tci-thaijo.org]

- 4. Measurement of in vitro microtubule polymerization by turbidity and fluorescence - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. digital.car.chula.ac.th [digital.car.chula.ac.th]

- 6. animal.research.wvu.edu [animal.research.wvu.edu]

- 7. medwinpublishers.com [medwinpublishers.com]

- 8. Development Of A High-Fat Diet And Low-Dose Streptozotocin-Induced Rat Model For Type 2 Diabetes Mellitus | Sciety Labs (Experimental) [sciety-discovery.elifesciences.org]

An In-depth Technical Guide to Indole Alkaloids in Catharanthus roseus

For Researchers, Scientists, and Drug Development Professionals

Abstract

Catharanthus roseus (L.) G. Don, commonly known as the Madagascar periwinkle, is a plant of significant pharmaceutical importance due to its production of a diverse array of terpenoid indole alkaloids (TIAs). This technical guide provides a comprehensive overview of the biosynthesis, biological functions, and analytical methodologies related to the key indole alkaloids found in this plant. With a focus on the commercially valuable anticancer agents, vincristine and vinblastine, this document details the complex metabolic pathways, mechanisms of action, and protocols for extraction, isolation, and quantification. Quantitative data on alkaloid yields are summarized, and key biosynthetic and experimental workflows are visualized to facilitate a deeper understanding for researchers and professionals in the field of drug development and natural product chemistry.

Introduction to Catharanthus roseus Indole Alkaloids

Catharanthus roseus is a veritable chemical factory, producing over 130 distinct terpenoid indole alkaloids (TIAs).[1] These nitrogen-containing secondary metabolites are derived from the amino acid tryptophan and have a wide range of pharmacological activities.[2] The most prominent among these are the bisindole alkaloids, vincristine and vinblastine, which are indispensable in cancer chemotherapy.[1][3] Other important monomeric alkaloids include ajmalicine, used for its antihypertensive properties, and serpentine, which has sedative effects.[1][2] The low natural abundance of these valuable compounds in the plant has driven extensive research into their biosynthesis and the development of metabolic engineering strategies to enhance their production.[3][4]

Biosynthesis of Terpenoid Indole Alkaloids (TIAs)

The biosynthesis of TIAs in C. roseus is a complex, multi-step process that involves the convergence of two major metabolic pathways: the shikimate pathway, which provides the indole moiety (tryptamine), and the methylerythritol phosphate (MEP) pathway, which generates the terpenoid component (secologanin).[5]

The key steps in the biosynthesis are:

-

Formation of Precursors: Tryptamine is synthesized from tryptophan via the shikimate pathway, while secologanin is produced through the MEP/iridoid pathway.[3][5]

-

Formation of Strictosidine: The condensation of tryptamine and secologanin, catalyzed by the enzyme strictosidine synthase (STR), forms the central precursor for all TIAs, strictosidine.[2][3]

-

Formation of Monomeric Alkaloids: Strictosidine is then converted into various monomeric alkaloids, such as catharanthine and vindoline, through a series of enzymatic reactions.[3][6]

-

Formation of Bisindole Alkaloids: The crucial step in the formation of the anticancer agents involves the coupling of catharanthine and vindoline to produce α-3′,4′-anhydrovinblastine, which is subsequently converted to vinblastine and then to vincristine.[3]

// Precursor Pathways Shikimate_Pathway [label="Shikimate Pathway", fillcolor="#F1F3F4", fontcolor="#202124"]; MEP_Pathway [label="MEP/Iridoid Pathway", fillcolor="#F1F3F4", fontcolor="#202124"];

// Precursors Tryptophan [label="Tryptophan", fillcolor="#FBBC05", fontcolor="#202124"]; Tryptamine [label="Tryptamine", fillcolor="#FBBC05", fontcolor="#202124"]; Secologanin [label="Secologanin", fillcolor="#FBBC05", fontcolor="#202124"];

// Central Intermediate Strictosidine [label="Strictosidine", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Monomeric Alkaloids Catharanthine [label="Catharanthine", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Vindoline [label="Vindoline", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Ajmalicine [label="Ajmalicine", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Serpentine [label="Serpentine", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Bisindole Alkaloids Anhydrovinblastine [label="α-3′,4′-Anhydrovinblastine", fillcolor="#34A853", fontcolor="#FFFFFF"]; Vinblastine [label="Vinblastine", fillcolor="#34A853", fontcolor="#FFFFFF"]; Vincristine [label="Vincristine", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Pathway Connections Shikimate_Pathway -> Tryptophan; MEP_Pathway -> Secologanin; Tryptophan -> Tryptamine; Tryptamine -> Strictosidine [label="STR"]; Secologanin -> Strictosidine [label="STR"]; Strictosidine -> Catharanthine; Strictosidine -> Vindoline; Strictosidine -> Ajmalicine; Strictosidine -> Serpentine; Catharanthine -> Anhydrovinblastine; Vindoline -> Anhydrovinblastine; Anhydrovinblastine -> Vinblastine; Vinblastine -> Vincristine; } Diagram 1: Simplified Biosynthetic Pathway of Key Indole Alkaloids in C. roseus.

Functions and Mechanisms of Action of Key Indole Alkaloids

The indole alkaloids from C. roseus exhibit a range of biological activities, with the most significant being their anticancer effects.

-

Anticancer Activity: Vincristine and vinblastine are potent antimitotic agents.[7] Their mechanism of action involves binding to tubulin, which disrupts the assembly of microtubules.[8] This interference with microtubule dynamics leads to mitotic arrest at the metaphase, ultimately inducing apoptosis in rapidly dividing cancer cells.[9][10] Vincristine is particularly effective in treating acute lymphoblastic leukemia, while vinblastine is used for Hodgkin's lymphoma and other cancers.[1][7]

-

Antihypertensive and Sedative Effects: Ajmalicine is used as an antihypertensive agent, while serpentine has sedative properties.[1]

-

Other Pharmacological Activities: Various extracts and isolated alkaloids from C. roseus have also demonstrated antimicrobial, antioxidant, and antidiabetic properties.[1][11]

Experimental Protocols

Extraction of Indole Alkaloids

A common method for the extraction of indole alkaloids from dried plant material is acid-base extraction.

Protocol:

-

Sample Preparation: Dry the leaves of C. roseus at 60°C for 24 hours and grind them into a fine powder (200-300 mesh size).[12]

-

Acidic Extraction: Macerate the powdered plant material in an aqueous acidic solution (e.g., 0.1 M HCl) to protonate the alkaloids and increase their solubility in the aqueous phase.[13][14]

-

Filtration: Filter the mixture to separate the acidic extract from the solid plant debris.

-

Basification: Adjust the pH of the acidic extract to alkaline conditions (e.g., using NaOH) to deprotonate the alkaloids, making them less water-soluble.

-

Solvent Extraction: Perform a liquid-liquid extraction using an organic solvent such as chloroform or dichloromethane to transfer the alkaloids into the organic phase.[15]

-

Concentration: Evaporate the organic solvent under reduced pressure to obtain the crude alkaloid extract.

Isolation and Purification

Chromatographic techniques are essential for the isolation and purification of individual alkaloids from the crude extract.

Protocol (General):

-

Column Chromatography: Subject the crude extract to column chromatography using silica gel or alumina as the stationary phase and a gradient of organic solvents (e.g., hexane, ethyl acetate, methanol) as the mobile phase to achieve initial separation.

-

High-Performance Liquid Chromatography (HPLC): Further purify the fractions obtained from column chromatography using reversed-phase HPLC. A C18 column is commonly used with a mobile phase consisting of a mixture of a buffer (e.g., phosphate buffer) and an organic solvent like acetonitrile or methanol.[16]

-

High-Performance Thin-Layer Chromatography (HPTLC): HPTLC can also be employed for the separation and quantification of alkaloids. A typical mobile phase for vincristine analysis is toluene-methanol-diethylamine (8.75:0.75:0.5, v/v/v).[17]

Quantification of Indole Alkaloids

Accurate quantification of indole alkaloids is crucial for research and commercial purposes. HPLC and UPLC-Q-TOF are highly sensitive and reproducible methods.

Protocol (HPLC):

-

Standard Preparation: Prepare standard solutions of the alkaloids of interest (e.g., vincristine, vinblastine, catharanthine, vindoline) of known concentrations.

-

Calibration Curve: Inject the standard solutions into the HPLC system and generate a calibration curve by plotting the peak area against the concentration.

-

Sample Analysis: Inject the prepared sample extract into the HPLC system under the same conditions.

-

Quantification: Determine the concentration of the alkaloids in the sample by comparing their peak areas to the calibration curve. Detection is typically performed using a photodiode array (PDA) detector at wavelengths of 220 nm and 254 nm.[16]

Quantitative Data of Indole Alkaloids in Catharanthus roseus

The concentration of indole alkaloids in C. roseus is generally low and can vary depending on the plant part, cultivar, and environmental conditions. The following tables summarize some reported quantitative data.

Table 1: Concentration of Major Indole Alkaloids in Different Plant Parts

| Alkaloid | Plant Part | Concentration Range | Reference |

| Vincristine | Aerial Parts | High | [18] |

| Vinblastine | Aerial Parts | High | [18] |

| Ajmalicine | Roots | High | [18] |

| Catharanthine | Roots | High | [18] |

| Serpentine | Roots | High | [18] |

| Vindoline | Roots | High | [18] |

Table 2: Yields of Vincristine and Vinblastine from Hairy Root Cultures with Elicitor/Precursor Treatment

| Treatment | Vincristine Yield (µg/g DW) | Vinblastine Yield (µg/g DW) | Reference |

| 1 µM Phenylalanine | 51.99 | 699.92 | [19] |

Table 3: Alkaloid Content in Callus Culture Elicited with Silver Nanoparticles (Ag-NPs)

| Treatment | Vindoline (mg/g) | Vinblastine (mg/g) | Vincristine (mg/g) | Catharanthine (mg/g) | Reference |

| 2 mg/L Ag-NPs | 1.300 | 0.949 | - | - | [20] |

| 1 mg/L Ag-NPs | - | - | 0.736 | 1.378 | [20] |

Conclusion

The indole alkaloids of Catharanthus roseus represent a critical class of natural products with immense therapeutic value. A thorough understanding of their biosynthesis, biological functions, and analytical methodologies is paramount for ongoing research and development in the pharmaceutical industry. This guide provides a foundational resource for professionals seeking to explore and harness the potential of these complex molecules. Future research, particularly in the realm of metabolic engineering and synthetic biology, holds the promise of enhancing the production of these life-saving compounds and discovering novel derivatives with improved efficacy and reduced toxicity.

References

- 1. Indole Alkaloids from Catharanthus roseus: Bioproduction and Their Effect on Human Health - PMC [pmc.ncbi.nlm.nih.gov]

- 2. microbiologyjournal.org [microbiologyjournal.org]

- 3. phcogrev.com [phcogrev.com]

- 4. researchgate.net [researchgate.net]

- 5. Terpenoid indole alkaloid biosynthesis in Catharanthus roseus: effects and prospects of environmental factors in metabolic engineering - PMC [pmc.ncbi.nlm.nih.gov]

- 6. journal.hep.com.cn [journal.hep.com.cn]

- 7. hrpub.org [hrpub.org]

- 8. Pharmacological potential of bioactive compounds in Catharanthus roseus extract: A comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. ijpsjournal.com [ijpsjournal.com]

- 11. researchgate.net [researchgate.net]

- 12. koasas.kaist.ac.kr [koasas.kaist.ac.kr]

- 13. A Simplified Procedure for Indole Alkaloid Extraction from Catharanthus roseus Combined with a Semi-synthetic Production Process for Vinblastine - PMC [pmc.ncbi.nlm.nih.gov]

- 14. A simplified procedure for indole alkaloid extraction from Catharanthus roseus combined with a semi-synthetic production process for vinblastine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Detection and Quantification of Catharanthine Alkaloids in Catharanthus Roseus Leaves using Electrochemical and Optical Methods | IEEE Conference Publication | IEEE Xplore [ieeexplore.ieee.org]

- 16. academic.oup.com [academic.oup.com]

- 17. Validated high performance thin layer chromatographic analysis of leaves and flower extracts of Catharanthus roseus [journals.ipinnovative.com]

- 18. A UPLC-ESI-Q-TOF method for rapid and reliable identification and quantification of major indole alkaloids in Catharanthus roseus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. sabraojournal.org [sabraojournal.org]

Methodological & Application

Application Notes and Protocols for Vindoline Extraction from Catharanthus roseus Leaves

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of established protocols for the extraction of vindoline from the leaves of Catharanthus roseus. Vindoline is a crucial terpenoid indole alkaloid and a key precursor in the semi-synthesis of the potent anticancer drugs, vinblastine and vincristine. The selection of an appropriate extraction method is paramount for maximizing yield and purity and is contingent on factors such as available equipment, the scale of operation, and the desired quality of the final product.

This document outlines several prevalent and advanced extraction techniques, offering detailed methodologies and comparative data to assist researchers in selecting the most suitable approach for their specific needs. The methods covered range from traditional solvent-based extractions to more contemporary techniques like negative-pressure cavitation and supercritical fluid extraction.[1]

Comparative Quantitative Data

The efficiency of vindoline extraction varies significantly depending on the chosen method and the specific conditions employed. The following tables summarize key quantitative data from various published protocols to facilitate a direct comparison of the different techniques.

Table 1: Comparison of Different Extraction Methods for Vindoline

| Extraction Method | Solvent(s) | Key Parameters | Vindoline Yield (mg/g DW) | Reference |

| Negative-Pressure Cavitation Extraction (NPCE) | 80% Ethanol | Negative pressure: -0.075 MPa; Solid-to-liquid ratio: 1:20; Time: 30 min; 3 cycles | 0.5783 | [2] |

| Maceration Extraction | 80% Ethanol | Room temperature; 24 hours | Lower than NPCE and UAE | [2] |

| Heat Reflux Extraction (HRE) | 80% Ethanol | Not specified | Lower than NPCE and UAE | [2] |

| Ultrasonic Extraction (UAE) | Not specified | Not specified | Equivalent to NPCE | [2] |

| Homogenate Extraction | 0.15% Sulfuric acid in 50% Methanol | Solid-to-liquid ratio: 1:10; 3 cycles of 2.5 min | Higher than UAE, warm immersion, and hot reflux | [3] |

| Supercritical Fluid Extraction (SFE) | Supercritical CO₂ | Temperature: 40°C; Pressure: 150 bar; Time: 10 hours | ~0.78 (calculated from 52% recovery of 1.5 mg/g initial content) | [4] |

| Supercritical Fluid Extraction (SFE) with Co-solvent | Supercritical CO₂ with 3 wt% Ethanol | Temperature: 35°C; Pressure: 300 bar | Highest vindoline concentration (58 wt%) in extract | [5][6] |

| Aqueous Acidic Extraction | 0.1 M Hydrochloric Acid | Ultrasonic bath for 30 min; 2 extractions | Not explicitly quantified in terms of mg/g | [1][7][8][9] |

| Hot Ethanolic Extraction | Ethanol | Overnight maceration at 55°C | 60 mg/gram (6.0%) crude alkaloid yield | [10][11] |

Experimental Protocols

The following section provides detailed, step-by-step protocols for the key vindoline extraction methods cited in the literature.

Protocol 1: Aqueous Acidic Extraction

This classic method leverages the basic nature of alkaloids, which are protonated in an acidic solution, rendering them soluble in the aqueous phase.[1]

1. Preparation of Plant Material:

-

Dry the leaves of Catharanthus roseus at a temperature not exceeding 50-60°C.[1][4]

-

Grind the dried leaves into a fine powder (e.g., to pass through a 60-mesh sieve).[1][2]

2. Extraction:

-

Weigh 10 g of the powdered leaf material.

-

Add 100 mL of 0.1 M hydrochloric acid (HCl) solution.[1][7][8]

-

Perform the extraction for 30 minutes in an ultrasonic bath to enhance efficiency.[1][7]

-

Centrifuge the mixture at 2000 rpm for 10 minutes and collect the supernatant.[1][7]

-

Re-extract the remaining plant material with an additional 100 mL of 0.1 M HCl for another 30 minutes.[1][7]

3. Purification:

-

Filter the combined supernatant.

-

To remove chlorophyll and other lipophilic compounds, perform a liquid-liquid extraction by adding 200 mL of petroleum ether to the acidic solution. Shake and allow the layers to separate, then discard the organic (petroleum ether) phase.[1][7]

-

Adjust the pH of the aqueous phase to approximately 5.9 with 25% ammonium hydroxide (NH₄OH).[1]

-

Extract the alkaloids from the now basic aqueous solution using an organic solvent such as dichloromethane or ethyl acetate.

-

Collect the organic phase and evaporate the solvent under reduced pressure to obtain the crude alkaloid extract containing vindoline.[1]

Protocol 2: Negative-Pressure Cavitation Extraction (NPCE)

This advanced technique utilizes negative pressure to induce cavitation, where the collapse of bubbles creates micro-jets that disrupt plant cell walls, thereby enhancing extraction efficiency.[1]

1. Preparation of Plant Material:

2. Extraction:

-

Place 1 g of the powdered leaves into the extraction vessel.

-

Add 20 mL of 80% ethanol, achieving a solid-to-liquid ratio of 1:20.[1][2]

-

Apply a negative pressure of -0.075 MPa for 30 minutes.[1][2]

-

Repeat the extraction cycle three times for optimal yield.[1][2]

3. Post-Extraction Processing:

-

Combine the extracts from the three cycles.

-

Filter the combined extract.

-

Concentrate the filtrate under a vacuum to obtain the crude extract containing vindoline.[1]

Protocol 3: Supercritical Fluid Extraction (SFE)

SFE is a green and highly tunable extraction method that typically uses carbon dioxide (CO₂). By manipulating pressure and temperature, the solvating power of the supercritical fluid can be adjusted to selectively extract target compounds.[1]

1. Preparation of Plant Material:

-

Dry the Catharanthus roseus leaves at 60°C for 24 hours.[4]

-

Powder the dried leaves to a size of 200-300 mesh.[4]

2. Extraction:

-

Pack the powdered leaf material into the extraction column of the SFE system.

-

Set the extraction parameters. Optimal conditions for high vindoline concentration have been reported at:

-

Pump supercritical CO₂ through the extraction column. The use of a co-solvent like 3 wt% ethanol can sometimes improve extraction yields.[1][5][6]

-

The extraction is typically run for several hours (e.g., 10 hours).[4]

3. Collection:

-

The extracted compounds are precipitated from the supercritical fluid by reducing the pressure in a separator, allowing the CO₂ to return to a gaseous state and leaving behind the extract.[1]

Visualized Experimental Workflow

The following diagram illustrates a generalized workflow for the extraction and analysis of vindoline from C. roseus leaves.

Caption: Generalized workflow for vindoline extraction from C. roseus.

References

- 1. benchchem.com [benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. koasas.kaist.ac.kr [koasas.kaist.ac.kr]

- 5. Isolation of vindoline from Catharanthus roseus by supercritical fluid extraction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. d.docksci.com [d.docksci.com]

- 7. mdpi.com [mdpi.com]

- 8. A simplified procedure for indole alkaloid extraction from Catharanthus roseus combined with a semi-synthetic production process for vinblastine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. A Simplified Procedure for Indole Alkaloid Extraction from Catharanthus roseus Combined with a Semi-synthetic Production Process for Vinblastine - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ijsra.net [ijsra.net]

- 11. researchgate.net [researchgate.net]

Application Notes and Protocols for Vindoline Research in Diabetic Mouse Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vindoline, a principal alkaloid derived from the plant Catharanthus roseus, has garnered significant attention for its potential therapeutic applications in managing diabetes.[1] Preclinical studies have demonstrated its multi-faceted anti-diabetic properties, which include stimulating insulin secretion, enhancing insulin sensitivity in peripheral tissues, and providing antioxidant and anti-inflammatory effects.[1][2] Diabetic mouse models are indispensable tools for elucidating the in vivo efficacy and mechanisms of action of compounds like Vindoline. This document provides detailed application notes and standardized protocols for researchers utilizing these models to investigate the therapeutic potential of Vindoline.

The primary mechanisms through which Vindoline exerts its anti-diabetic effects include the potentiation of glucose-stimulated insulin secretion (GSIS) from pancreatic β-cells, primarily through the inhibition of the Kv2.1 potassium channel.[1][3][4] Furthermore, Vindoline has been shown to improve insulin sensitivity by modulating the IRS-1/PI3K/Akt signaling pathway, which facilitates the translocation of GLUT4 transporters to the cell surface in skeletal muscle and adipose tissue.[1][2][5]

Recommended Diabetic Mouse Models

For investigating a compound like Vindoline, which impacts both insulin secretion and insulin sensitivity, a combination of genetic and diet-induced diabetic models is recommended.

-

db/db Mice (Genetic Model): These mice have a mutation in the leptin receptor gene, leading to hyperphagia, obesity, insulin resistance, and subsequent β-cell failure. They are an excellent model for studying the long-term effects of therapeutics on type 2 diabetes.[3][4]

-

High-Fat Diet (HFD) and Streptozotocin (STZ) Induced Model (Chemically-Induced Insulin Resistance Model): This model closely mimics the progression of type 2 diabetes in humans, where insulin resistance is first induced by a high-fat diet, followed by a low dose of STZ to cause partial β-cell dysfunction.[1][3][4]

Data Presentation: Efficacy of Vindoline in Diabetic Models

The following tables summarize quantitative data from preclinical studies, demonstrating the effects of Vindoline treatment on key metabolic parameters.

Table 1: Effect of Vindoline on Metabolic Parameters in db/db Mice

| Parameter | Control (db/db) | Vindoline (20 mg/kg) | Percentage Change | Reference |

| Fasting Blood Glucose (mmol/L) | 25.8 ± 2.1 | 15.2 ± 1.8 | ↓ 41.1% | [3] |

| Plasma Insulin (ng/mL) | 1.2 ± 0.2 | 2.1 ± 0.3 | ↑ 75.0% | [3] |

| HbA1c (%) | 9.8 ± 0.7 | 7.1 ± 0.5 | ↓ 27.6% | [3][4] |

| Plasma Triglycerides (mmol/L) | 2.9 ± 0.4 | 1.8 ± 0.3 | ↓ 37.9% | [3][4] |

| Body Weight (g) | 48.5 ± 2.5 | 45.1 ± 2.2 | ↓ 7.0% | [3] |

| Data are presented as mean ± SEM. Treatment duration was 4 weeks. |

Table 2: Effect of Vindoline on Glucose Homeostasis in STZ/HFD-Induced Diabetic Rats

| Parameter | Control (STZ/HFD) | Vindoline (20 mg/kg) | Percentage Change | Reference |

| Fasting Blood Glucose (mmol/L) | 22.4 ± 1.9 | 12.8 ± 1.5 | ↓ 42.9% | [1][3] |

| Plasma Insulin (ng/mL) | 0.8 ± 0.1 | 1.5 ± 0.2 | ↑ 87.5% | [3] |

| OGTT AUC (mmol/L·h) | 45.2 ± 3.5 | 28.9 ± 2.9 | ↓ 36.1% | [3] |

| HbA1c (%) | 9.2 ± 0.6 | 6.5 ± 0.4 | ↓ 29.3% | [3] |

| Plasma Triglycerides (mmol/L) | 2.5 ± 0.3 | 1.6 ± 0.2 | ↓ 36.0% | [3] |

| Data are presented as mean ± SEM. Treatment duration was 4 weeks. AUC refers to the Area Under the Curve for the Oral Glucose Tolerance Test. |

Experimental Workflow and Signaling Pathways

The following diagrams illustrate the experimental workflow for evaluating Vindoline and the key signaling pathways involved in its mechanism of action.

References

- 1. benchchem.com [benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. Natural product vindoline stimulates insulin secretion and efficiently ameliorates glucose homeostasis in diabetic murine models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Vindoline Exhibits Anti-Diabetic Potential in Insulin-Resistant 3T3-L1 Adipocytes and L6 Skeletal Myoblasts - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Quantification of Vindoline using HPLC

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantification of vindoline, a crucial precursor to the anticancer drugs vinblastine and vincristine, using High-Performance Liquid Chromatography (HPLC). Vindoline is a monomeric alkaloid primarily found in the plant Catharanthus roseus (Madagascar periwinkle)[1]. Accurate quantification of vindoline is essential for agricultural optimization, biosynthetic pathway studies, and the industrial production of vital pharmaceuticals[1].

I. Overview of HPLC Methods for Vindoline Quantification

Reverse-phase HPLC (RP-HPLC) is a widely used, sensitive, and specific technique for the determination of vindoline[1][2][3]. This method typically involves a C18 stationary phase and a mobile phase consisting of a mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer. Detection is commonly performed using a UV or photodiode array (PDA) detector.

II. Quantitative Data Summary

The following tables summarize key quantitative parameters from various validated HPLC methods for vindoline quantification, allowing for easy comparison.

Table 1: Chromatographic Conditions for Vindoline Quantification

| Parameter | Method 1 | Method 2 | Method 3 | Method 4 |

| Stationary Phase | Zorbax Eclipse plus C18 (250 mm x 4.6 mm, 5 µm)[3][4] | Merck Chromolith Performance RP-18e (100 mm x 4.6 mm)[2][3] | Waters (5)C18-MS-II (250 mm x 4.6 mm)[5] | Poroshell 120 EC-C18 (250 mm x 4.6 mm, 4 µm)[6] |

| Mobile Phase | Methanol:Acetonitrile:25 mM Ammonium Acetate buffer with 0.1% triethylamine (15:45:40 v/v/v)[3][4] | Acetonitrile:0.1M Phosphate buffer with 0.5% glacial acetic acid (21:79 v/v), pH 3.5[2][3] | Methanol:1% (v/v) Diethylamine solution, pH 7.3 (Gradient)[5] | Water and Methanol (Gradient)[6] |

| Flow Rate | 1.0 mL/min[3] | 1.2 mL/min[2][3] | Not Specified | 1.0 mL/min[6] |

| Detection Wavelength | 297 nm[3][4] | 254 nm[2][7] | 220 nm[5] | 310 nm[6] |

| Column Temperature | Not Specified | Not Specified | 25 °C[5] | 30 °C[6] |

| Retention Time (min) | 10.28 ± 0.01[4] | Not Specified | Not Specified | ~13[8] |

Table 2: Method Validation Parameters for Vindoline Quantification

| Parameter | Method A | Method B |

| Linearity Range | 0.25 - 25 µg/mL[2] | 0.03 - 1 mg/mL[5] |

| Correlation Coefficient (r) | > 0.999[5] | Not Specified |

| Limit of Detection (LOD) | 10 µg/mL[2] | < 0.20 µg[4] |

| Limit of Quantification (LOQ) | 32 µg/mL[2] | Not Specified |

| Recovery (%) | 98%[2] | 96.8%[5] |

| Precision (%RSD) | 1.13[2] | 1.53[5] |

III. Detailed Experimental Protocols

This section provides a detailed protocol for a representative RP-HPLC method for the quantification of vindoline.

A. Sample Preparation from Catharanthus roseus Leaves

A robust extraction method is critical for the accurate quantification of vindoline from plant material[1].

-

Drying and Grinding: Freeze-dry fresh leaves of Catharanthus roseus and grind them into a fine powder[6].

-

Extraction:

-

Method 1 (Methanol Extraction): Weigh 100 mg of the powdered leaf material. Add 1 mL of 95% methanol and extract for 60 minutes at room temperature[6].

-